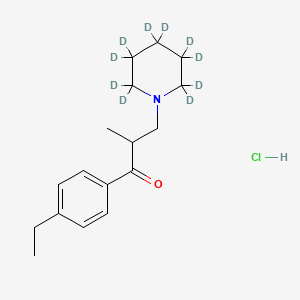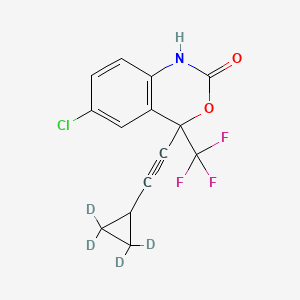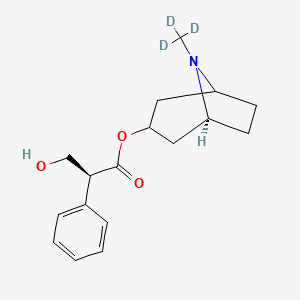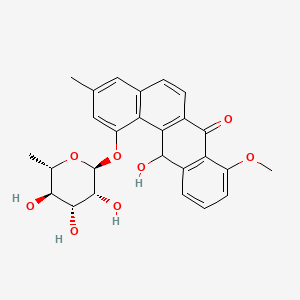
Pravastatin-13C,d3 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pravastatin-13C,d3 (sodium) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Pravastatin sodium, which is an HMG-CoA reductase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Pravastatin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pravastatin-13C,d3 (sodium) involves the incorporation of carbon-13 and deuterium into the Pravastatin molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium and carbon atoms with carbon-13. The exact synthetic route can vary, but it generally involves the use of isotopically labeled precursors and reagents under controlled conditions to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of Pravastatin-13C,d3 (sodium) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to handle isotopically labeled compounds. The production must adhere to strict quality control measures to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
Pravastatin-13C,d3 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Pravastatin-13C,d3 (sodium) can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs .
Scientific Research Applications
Pravastatin-13C,d3 (sodium) is used extensively in scientific research, including:
Chemistry: It is used to study the chemical properties and reaction mechanisms of Pravastatin.
Biology: It helps in understanding the metabolic pathways and biological effects of Pravastatin.
Medicine: It is used in pharmacokinetic studies to track the distribution and metabolism of Pravastatin in the body.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Pravastatin-13C,d3 (sodium) exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, Pravastatin-13C,d3 (sodium) reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include the HMG-CoA reductase pathway and various downstream signaling pathways that regulate cholesterol homeostasis .
Comparison with Similar Compounds
Pravastatin-13C,d3 (sodium) is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. Similar compounds include:
Atorvastatin: Another HMG-CoA reductase inhibitor with different pharmacokinetic properties.
Simvastatin: Similar to Pravastatin but with different metabolic pathways and effects.
Lovastatin: The first statin to be discovered, with a different chemical structure and pharmacological profile
Pravastatin-13C,d3 (sodium) stands out due to its use in detailed pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C23H35NaO7 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-(trideuterio(113C)methyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1/i2+1D3; |
InChI Key |
VWBQYTRBTXKKOG-RFDBLRNRSA-M |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)






![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)

